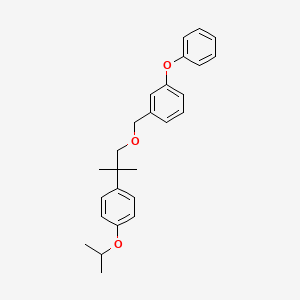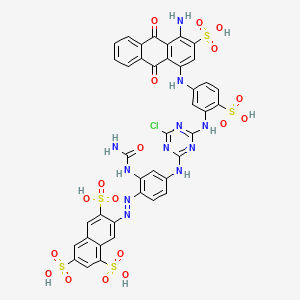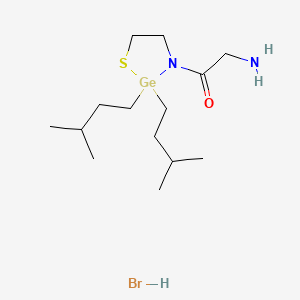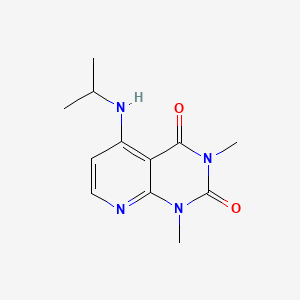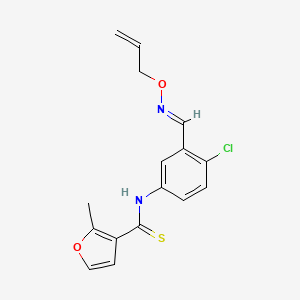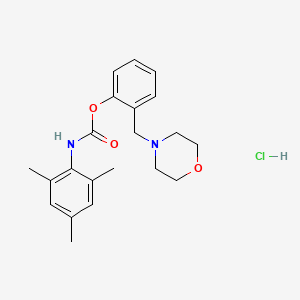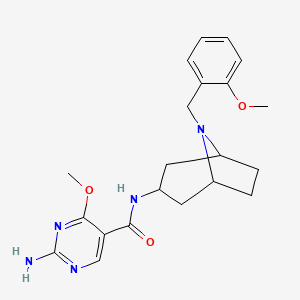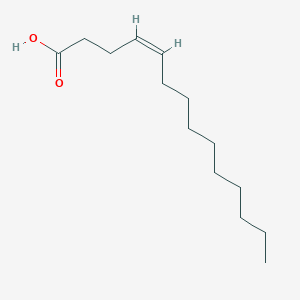
Tsuzuic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tsuzuic acid, also known by its IUPAC name (Z)-tetradec-4-enoic acid, is a long-chain fatty acid with the molecular formula C14H26O2. It is characterized by the presence of a double bond at the fourth carbon atom in the chain, giving it a unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tsuzuic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as certain plant oils, followed by purification processes. The extraction process may include solvent extraction, distillation, and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tsuzuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Tetradecanoic acid.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Tsuzuic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which tsuzuic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a ligand for certain receptors and enzymes, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Oleic Acid: Another long-chain fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness of Tsuzuic Acid: this compound is unique due to its specific double bond position and its role in certain metabolic pathways. Unlike oleic and linoleic acids, which are more common in dietary sources, this compound is less prevalent and has distinct biological functions and industrial applications.
Propiedades
Número CAS |
7089-44-3 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
(Z)-tetradec-4-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |
Clave InChI |
CUVLOCDGQCUQSI-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCCC/C=C\CCC(=O)O |
SMILES canónico |
CCCCCCCCCC=CCCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


